molecular formula C22H17ClN4OS B12043036 1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone

1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone

Cat. No.: B12043036
M. Wt: 420.9 g/mol
InChI Key: OQBXPTYDKHXLMQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylphenyl group, a pyridinyl group, and a triazolyl group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone involves multiple steps, typically starting with the preparation of the individual components followed by their assembly into the final product. The synthetic routes often involve:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the chlorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions using appropriate halogenated precursors.

    Assembly of the final compound: The final step involves coupling the triazole ring with the chlorophenyl and methylphenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Coupling reactions: The triazole ring can participate in coupling reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can lead to the inhibition or activation of specific biochemical pathways.

    Interfering with cellular processes: The compound may disrupt cellular functions, leading to cell death or inhibition of cell growth.

    Modulating gene expression: It may affect the expression of genes involved in various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}methanone: This compound has a similar structure but differs in the presence of a methanone group instead of an ethanone group.

    1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}propanone: This compound has a propanone group instead of an ethanone group, leading to differences in its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClN4OS

Molecular Weight

420.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C22H17ClN4OS/c1-15-2-8-19(9-3-15)27-21(17-10-12-24-13-11-17)25-26-22(27)29-14-20(28)16-4-6-18(23)7-5-16/h2-13H,14H2,1H3

InChI Key

OQBXPTYDKHXLMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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